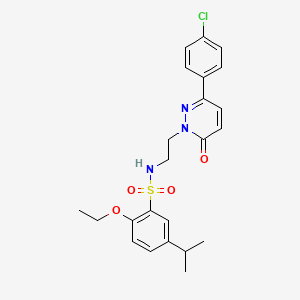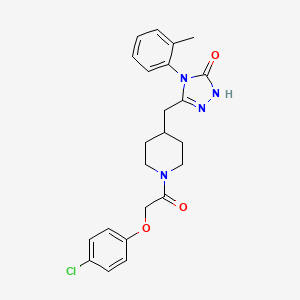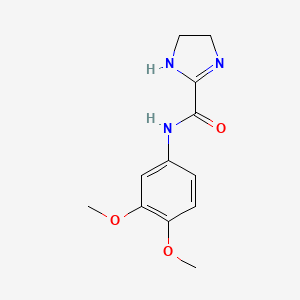
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic precursors to the final compound through intermediates. For example, the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles and related BODIPY fluorophores demonstrates the complexity and creativity in synthesizing compounds with specific functional groups and optical properties (Schmidt et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through various spectroscopic techniques including FTIR, NMR (1H and 13C), and mass spectrometry, often complemented by X-ray crystallography for detailed structural insights. The DFT (Density Functional Theory) calculations provide a deeper understanding of the molecular geometry, electronic structure, and the potential energy surface (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions include but are not limited to substitution reactions, cycloadditions, and reactions leading to the formation of heterocyclic compounds. The reactivity of such compounds often depends on the presence of functional groups, their electronic properties, and the overall molecular architecture. Studies on similar molecules highlight the reactivity towards different chemical reagents and conditions, leading to a variety of products with potential biological activities (Attaby et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Reactions and Applications
The compound and its derivatives are involved in various chemical reactions, leading to the synthesis of new compounds with potential applications in medicinal chemistry and materials science. For example, the unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone 2 with 3-aminopyrazole demonstrates the compound's versatility in synthesizing pyrazolo[3,4-b]pyridines and other bicyclic systems. This reaction's three-component nature is suitable for preparing combinatorial libraries, indicating its importance in drug discovery and chemical synthesis (C. Almansa et al., 2008).
Electromagnetic Properties
The electromagnetic properties of compounds related to "2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" are of interest in the development of conducting polymers and electrochromic devices. For instance, a copolymer synthesized from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene exhibited unique electrochromic properties, demonstrating the compound's application in creating devices with multiple color changes and fast switching times (Özlem Türkarslan et al., 2007).
Antiviral Activity
The antiviral activity of derivatives of "2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" has been explored, with compounds showing potential against various viral infections. For example, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives were synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating the compound's relevance in developing new antiviral agents (F. Attaby et al., 2006).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-13-2-7-17(20-10-13)23-15-8-9-21(11-15)18(22)12-24-16-5-3-14(19)4-6-16/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCVPAIJOMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)



